molecular formula C19H20N4O3S B2768689 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034455-98-4

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B2768689
CAS RN: 2034455-98-4
M. Wt: 384.45
InChI Key: HUASCPDASUHZRF-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Research has highlighted the utility of the 1,3,4-thiadiazole core, a pharmacological scaffold prevalent in medicinal chemistry, for its antiproliferative and antimicrobial properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated, leading to the discovery of compounds with significant DNA protective ability against oxidative stress and strong antimicrobial activity against Staphylococcus epidermidis. Particularly, compounds demonstrated cytotoxicity against cancer cell lines, indicating potential for chemotherapy adjuncts to enhance therapeutic efficacy with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Synthesis and Structural Analysis

The synthesis of novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide was facilitated by carbodiimide condensation, showcasing a convenient method for preparing compounds with potential biological activities. This synthesis route emphasizes the versatility of the thiadiazole scaffold in medicinal chemistry (Yu et al., 2014).

Anticancer and Antibacterial Agents

A novel series of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized, characterized, and tested for in-vitro antibacterial activity. These studies highlight the compound's potential as emerging new antibacterial agents with a broad spectrum of activity against various microorganisms, underscoring the therapeutic potential of benzo[d]thiazol-2-yl derivatives (Borad et al., 2015).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and demonstrated significant anti-inflammatory activity. These findings highlight the potential for developing new therapeutic agents targeting inflammation (Sunder & Maleraju, 2013).

Molecular Docking and Drug Design

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, evaluated for various biological activities, illustrated the importance of molecular docking studies in understanding the mechanism behind the compounds' bioactivity. These acetamide derivatives, particularly potent as urease inhibitors, demonstrate the value of computational approaches in drug design, highlighting the potential for targeting specific enzymatic pathways (Gull et al., 2016).

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-21-12-13(15-6-4-5-7-16(15)21)10-19(24)20-14-8-9-17-18(11-14)23(3)27(25,26)22(17)2/h4-9,11-12H,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUASCPDASUHZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(S(=O)(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

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